molecular formula C15H19NO3 B2987918 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid CAS No. 866150-95-0

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid

Cat. No.: B2987918
CAS No.: 866150-95-0
M. Wt: 261.321
InChI Key: QJOWZMVFJFMEJB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that azetidine derivatives are valuable compounds in pharmaceutical and agrochemical research, suggesting a broad range of potential targets.

Mode of Action

It’s known that azetidine derivatives can participate in various chemical reactions , such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Result of Action

It’s known that the compound is useful as a rigid linker in protac development for targeted protein degradation , suggesting that it may have significant effects at the molecular and cellular levels.

Preparation Methods

The synthesis of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study the effects of azetidine-containing molecules on biological systems.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid can be compared with other azetidine-containing compounds, such as:

    Azetidine-2-carboxylic acid: This compound is a naturally occurring amino acid analog with a similar azetidine ring structure.

    Azetidine-3-carboxylic acid: Another analog with a similar structure, but without the tert-butylbenzoyl group.

The presence of the tert-butylbenzoyl group in this compound distinguishes it from these analogs, potentially enhancing its stability, reactivity, and biological activity .

Properties

IUPAC Name

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)12-6-4-10(5-7-12)13(17)16-8-11(9-16)14(18)19/h4-7,11H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOWZMVFJFMEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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